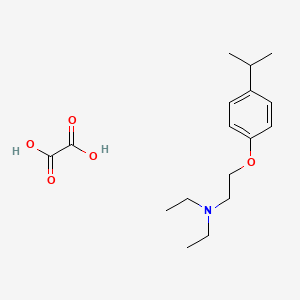
4-(2,4-dichlorophenoxy)-N-heptylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-heptylbutanamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. The drug was later approved for use in Europe in 2006 but was withdrawn due to its adverse effects on mental health.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-heptylbutanamide acts as an antagonist of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is primarily found in the brain and is involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, 4-(2,4-dichlorophenoxy)-N-heptylbutanamide reduces the effects of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by 4-(2,4-dichlorophenoxy)-N-heptylbutanamide results in several biochemical and physiological effects. These include reduced food intake, weight loss, and improved glucose metabolism. The drug also reduces the rewarding effects of drugs of abuse, such as cocaine and nicotine, and has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenoxy)-N-heptylbutanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the CB1 receptor and has been extensively studied for its pharmacological properties. However, the drug has several limitations, including its adverse effects on mental health, which makes it unsuitable for long-term use in humans.
Direcciones Futuras
For research include the development of novel CB1 receptor antagonists that do not have adverse effects on mental health. The drug may also have potential applications in the treatment of various neuropsychiatric disorders, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 4-(2,4-dichlorophenoxy)-N-heptylbutanamide involves several steps. The initial step involves the reaction of 2,4-dichlorophenol with 1-bromoheptane in the presence of a base to form 2,4-dichlorophenoxyheptane. The next step involves the reaction of 2,4-dichlorophenoxyheptane with 4-aminobutanamide in the presence of a coupling reagent to form 4-(2,4-dichlorophenoxy)-N-heptylbutanamide.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-heptylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory properties. The drug has also been studied for its potential use in the treatment of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-heptylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2NO2/c1-2-3-4-5-6-11-20-17(21)8-7-12-22-16-10-9-14(18)13-15(16)19/h9-10,13H,2-8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCUTRJMJKOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-heptylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
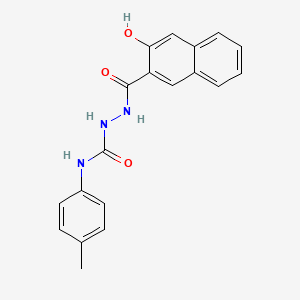
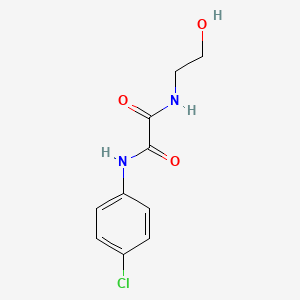
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)
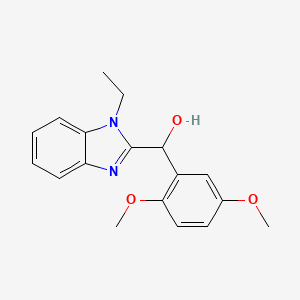

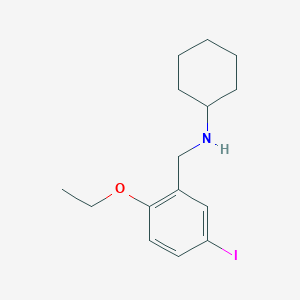
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)
